![molecular formula C19H25N5O4 B15158744 3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid](/img/structure/B15158744.png)
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid
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Overview
Description
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[45]decane-8-carbonyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Mannich reaction to construct the spirocyclic core, followed by functional group modifications to introduce the carbamimidoyl and propanoic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains .
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine-derived compound with structural similarities and significant biological properties.
Uniqueness
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid is unique due to its specific functional groups and the combination of a spirocyclic core with a carbamimidoylphenyl moiety.
Biological Activity
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of various functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential roles as an enzyme inhibitor and therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₅N₅O₄. Its structure includes a spiro[4.5]decane core, which is significant for interactions with biological targets. The presence of functional groups such as amine, carbonyl, and carboxylic acid enhances its reactivity and potential biological activity .
Biological Activity
Research indicates that compounds with similar structural features have been investigated for various pharmacological properties, particularly as enzyme inhibitors relevant to cancer therapy and other diseases. The carbamimidoyl group suggests possible interactions with biological receptors or enzymes, which could lead to therapeutic effects.
Studies focusing on the interaction of this compound with biological targets typically employ techniques such as:
- Molecular docking : This helps predict how the compound binds to specific enzymes or receptors.
- In vitro assays : These assess the compound's efficacy in inhibiting enzyme activity or cellular processes.
Pharmacological Applications
The potential applications of this compound include:
- Cancer therapy : Due to its enzyme inhibition properties.
- Cardiovascular diseases : As indicated by studies on similar compounds that have shown efficacy in lowering blood pressure through inhibition of soluble epoxide hydrolase (sEH) .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct features and activities of compounds structurally similar to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | Contains diazaspiro structure but lacks carbamimidoyl group | Potential enzyme inhibitor |
8-(Prop-2-en-1-yloxy)carbonyl]-2,8-diazaspiro[4.5]decane | Similar spirocyclic core but different functional groups | Investigated for anti-cancer properties |
3-[2-Oxo-4-(8-pyridin-4-yl)]propionic acid | Contains a pyridine ring instead of a phenyl group | Explored for neuroprotective effects |
The unique combination of functional groups in this compound may provide distinct pharmacological properties not found in these similar compounds .
Case Studies
A notable case study involved the investigation of related diazaspiro compounds as inhibitors of soluble epoxide hydrolase (sEH). These studies demonstrated that modifications to the side chains could enhance binding affinity and selectivity towards sEH, leading to reduced blood pressure in hypertensive models . Such findings underscore the therapeutic potential of spirocyclic compounds in treating cardiovascular conditions.
Properties
Molecular Formula |
C19H25N5O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H25N5O4/c20-16(21)13-1-3-14(4-2-13)24-12-8-19(17(24)27)6-10-23(11-7-19)18(28)22-9-5-15(25)26/h1-4H,5-12H2,(H3,20,21)(H,22,28)(H,25,26) |
InChI Key |
CMUNADRSMWGGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2=O)C3=CC=C(C=C3)C(=N)N)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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